molecular formula C10H12ClFN2 B8803412 1-(3-Chloro-4-fluorophenyl)piperazine

1-(3-Chloro-4-fluorophenyl)piperazine

Cat. No.: B8803412
M. Wt: 214.67 g/mol
InChI Key: MKXFXPRJCBUTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is a phenylpiperazine derivative characterized by a chloro-fluoro substitution pattern on the phenyl ring at positions 3 and 4. It has garnered attention in both forensic and pharmacological research due to its structural uniqueness and biological activity. Synthetically, 3,4-CFPP is prepared via nucleophilic substitution reactions involving intermediates like 3-chloro-4-fluorobenzyl bromide and tert-butyl piperazine-1-carboxylate, followed by deprotection with trifluoroacetic acid (TFA) . Analytically, it serves as a reference standard (CAS: 95884-48-3) for forensic identification of new psychoactive substances (NPS) due to its detection in illegal products .

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

MKXFXPRJCBUTLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Piperazine Derivatives

Compound Substituents Molecular Weight LogP* Key Pharmacological Targets
3,4-CFPP 3-Cl, 4-F 214.66 2.1 5-HT receptors, Tyrosinase
mCPP 3-Cl 172.64 1.8 5-HT1B/2C
TFMPP 3-CF3 230.22 2.5 5-HT1A/1B
pBPP 4-Br 241.11 2.3 5-HT2A

*Predicted using ChemAxon software.

Pharmacological and Functional Comparisons

Metabolic Stability and Toxicity

  • The 4-fluoro group in 3,4-CFPP enhances metabolic stability by resisting oxidative degradation, a limitation observed in mCPP .
  • Compared to 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compound 5a), 3,4-CFPP exhibits lower cytotoxicity (e.g., 5a: GI50 = 2.1 µM in HEPG2), suggesting a safer profile for therapeutic use .

Functional Group Modifications and SAR Insights

  • Piperazine Core Modifications : Replacement of the piperazine core with triazol-4-amine (e.g., compound 3a) reduces tyrosinase inhibition (IC50: >10 µM), underscoring the necessity of the piperazine moiety in 3,4-CFPP for enzyme interaction .
  • Benzyl vs. Phenyl Substituents : 1-(3-Chloro-4-fluorobenzyl)piperazine derivatives (e.g., compound 6) show enhanced tyrosinase binding compared to 4-fluorobenzyl analogs due to improved π-π stacking and halogen bonding .

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